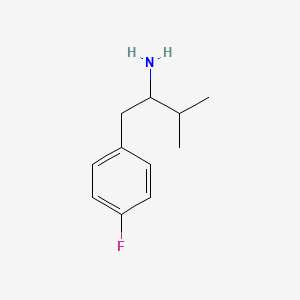

1-(4-Fluorophenyl)-3-methylbutan-2-amine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWBZKWTWNCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Reductive amination is a widely used method for synthesizing chiral amines like this compound. The process involves the reaction of an appropriate ketone with an amine in the presence of a reducing agent, typically sodium triacetoxyborohydride or sodium borohydride.

Procedure : A 4-fluorophenyl-substituted ketone (e.g., 4-fluorophenylacetone derivatives) is reacted with an amine source under mild acidic conditions (e.g., acetic acid) in a solvent such as dichloromethane. Sodium triacetoxyborohydride is added as the reducing agent, and the mixture is stirred at room temperature for an extended period (e.g., 20-25 hours). The reaction mixture is then worked up by aqueous extraction and purified by column chromatography to isolate the amine product.

Yield and Purity : Yields reported range from moderate to good (approximately 49% to 81%), depending on the substrate and reaction conditions. The product is typically obtained as a colorless solid or powder, often as a salt form (e.g., oxalate or hydrochloride salt) to improve stability and handling.

Example : A study demonstrated the reductive amination of 4-fluorophenylacetaldehyde with an amine, followed by purification to yield N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(piperidin-4-yl)acetamide derivatives, which are structurally related to this compound.

Curtius Rearrangement Followed by Amine Reaction

Another synthetic route involves the Curtius rearrangement of carboxylic acid precursors to generate isocyanate intermediates, which then react with amines to form urea derivatives. Subsequent deprotection and alkylation steps afford the target amine compounds.

Procedure : Starting from a carboxylic acid precursor bearing the 4-fluorophenyl group, the Curtius rearrangement is induced to form an isocyanate intermediate. This intermediate is then reacted with an amine to yield urea derivatives. Further chemical transformations, including deprotection of protecting groups and alkylation of piperidine moieties, lead to the formation of the desired amine.

Advantages : This method allows for the introduction of complex substituents and can be adapted to synthesize various analogs by changing the amine or alkylation reagents.

Example : Watanuki et al. reported the synthesis of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives via this approach, achieving yields up to 81% after purification and salt formation.

Multi-Step Synthesis via Piperidine Intermediates

A multi-step synthetic strategy involves the preparation of fluorophenyl-substituted piperidine intermediates, followed by coupling with amino acid derivatives and subsequent reductions to yield the target amine.

-

- Preparation of 1-methyl-4-(3-fluorophenyl)-1,2,5,6-tetrahydropyridine via lithium-halogen exchange and addition to N-methylpiperidone.

- Dehydration and methylation steps to form piperidine intermediates.

- Reductive amination and coupling with protected amino acids (e.g., Boc-L-valine or Boc-L-isoleucine) using coupling agents such as HBTU or EDC.

- Removal of protecting groups and reduction of amide intermediates with borane dimethylsulfide to yield the free amine.

Yields and Purification : Each step typically achieves moderate to high yields (40-80%), with purification by column chromatography and salt formation to isolate pure compounds.

Example : Carroll et al. described this approach in detail, synthesizing a series of fluorophenyl-substituted amines including this compound analogs, with comprehensive characterization by NMR and optical rotation measurements.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|

| Reductive Amination | Ketone + amine + NaBH(OAc)3, CH2Cl2, room temp | 49 - 81 | Mild conditions, good stereocontrol | Often yields salts for stability |

| Curtius Rearrangement + Amine | Carboxylic acid, Curtius rearrangement, amine | Up to 81 | Allows complex substituents | Multi-step, requires deprotection |

| Multi-step via Piperidine | Lithium-halogen exchange, coupling agents (HBTU, EDC), borane reduction | 40 - 80 | Versatile, allows amino acid coupling | Longer synthesis, high purity |

Research Findings and Notes

Stereochemistry : The stereochemical configuration (e.g., (1R) or (2R)) is crucial for the biological activity of the compound. Synthetic methods emphasize stereocontrol through chiral starting materials or selective reduction steps.

Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H-NMR and ^13C-NMR, along with mass spectrometry and optical rotation measurements, are standard for confirming structure and purity of the synthesized amines.

Reaction Optimization : Parameters such as temperature, solvent, reaction time, and reagent equivalents are optimized to maximize yield and minimize by-products. For example, sodium triacetoxyborohydride is preferred in reductive amination for its mildness and selectivity.

Applications : The synthesized this compound and its analogs have potential applications in drug development and as intermediates in the synthesis of pharmacologically active compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed:

Oxidation: 1-(4-Fluorophenyl)-3-methylbutan-2-one, 1-(4-Fluorophenyl)-3-methylbutanoic acid.

Reduction: 1-(4-Fluorophenyl)-3-methylbutan-2-ol, this compound.

Substitution: 1-(4-Fluorophenyl)-3-methylbutan-2-ol, 1-(4-Fluorophenyl)-3-methylbutan-2-chloride.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical transformations, leading to the development of new synthetic methodologies.

Biology

1-(4-Fluorophenyl)-3-methylbutan-2-amine is utilized in biological systems for studying enzyme inhibition and receptor binding assays . Its interactions with specific receptors can influence biological processes, making it valuable in pharmacological research.

Medicine

The compound shows potential therapeutic applications, particularly in drug development targeting specific diseases. Its fluorophenyl group enhances metabolic stability and bioavailability, which are critical factors in drug design.

Applications Overview Table

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Enzyme inhibition and receptor binding studies |

| Medicine | Development of new drugs targeting specific diseases |

| Industry | Production of specialty chemicals and materials |

Fluorinated Ligands in PET Imaging

Research involving positron emission tomography (PET) has demonstrated that fluorinated derivatives of this compound exhibit high affinity for translocator protein (TSPO), suggesting potential applications in neuroimaging and drug development .

Pharmacological Screening in Animal Models

In vivo studies using rodent models indicated that compounds similar to this compound could modulate behaviors associated with anxiety and depression. This highlights the compound's therapeutic potential in treating mood disorders.

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption characteristics due to moderate lipophilicity. Studies suggest good bioavailability; however, further research is needed to fully understand its metabolic pathways and interactions within biological systems.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-methylbutan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, influencing biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Steric Effects: The dimethyl variant (CAS: 1016494-95-3) exhibits enhanced steric bulk, likely reducing metabolic degradation rates compared to the monomethyl compound .

Functional Group Variations

Table 2: Functional Group and Pharmacological Comparisons

| Compound Name | Functional Group Modifications | Potential Biological Activity | Synthesis Pathway | Reference |

|---|---|---|---|---|

| This compound | Secondary amine, fluorophenyl | Unknown (controlled status suggests CNS activity) | Alkylation of primary amines | |

| (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | Furan and olefin incorporation | Unreported; structural similarity to psychoactive amines | Condensation reactions | |

| (4-Fluoro-3-methylphenyl)methylamine | Fluoromethylphenyl and branched alkyl | Unreported; possible MAO inhibition | Reductive amination | |

| Schiff base hydrazone (4-fluorophenyl indole derivative) | Hydrazone and indole moieties | Antimicrobial, antitubercular activity | Condensation with hydrazine hydrate |

Key Observations :

- Furan and Olefin Modifications : The furan-containing analog (CAS: 436088-63-0) introduces heterocyclic aromaticity, which may enhance metabolic stability or receptor selectivity .

- Schiff Base Derivatives : Fluorophenyl-containing hydrazones (e.g., from ) demonstrate antimicrobial activity, suggesting fluorine’s role in enhancing bioactivity .

Biological Activity

1-(4-Fluorophenyl)-3-methylbutan-2-amine, a compound classified as a secondary amine, has garnered interest in pharmacological research due to its unique structural characteristics, including a fluorinated phenyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure contributes to its lipophilicity and potential interaction with biological targets. The presence of the fluorine atom significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it may modulate neurotransmitter systems, particularly those associated with the central nervous system (CNS).

Potential Mechanisms Include:

- Receptor Modulation: The compound may bind to specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, potentially affecting drug metabolism and clearance.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Studies and Research Findings

-

CNS Stimulant Effects:

A study evaluating compounds with similar structures reported that this compound demonstrated significant stimulant effects in animal models, suggesting potential applications in treating ADHD or other cognitive disorders. -

Antiproliferative Activity:

Research on fluorinated derivatives indicated that similar compounds showed potent antiproliferative effects against various cancer cell lines, highlighting the potential for developing new chemotherapeutic agents based on this scaffold . -

Metabolic Stability:

Investigations into the metabolic pathways of this compound revealed interactions with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolism .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters include:

- Absorption: The compound shows variable absorption rates depending on the administration route.

- Metabolism: Primarily metabolized by CYP450 enzymes, influencing its bioavailability and therapeutic window.

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-3-methylbutan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via:

- Reductive amination : Reacting 1-(4-fluorophenyl)-3-methylbutan-2-one with ammonia or a primary amine in the presence of reducing agents like NaBH₄ or LiAlH₄ . Yields depend on solvent polarity (e.g., methanol vs. THF) and temperature (room temp. vs. reflux).

- Nucleophilic substitution : Using 2,4-difluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-coupling reactions : Suzuki-Miyaura coupling for introducing fluorophenyl groups, requiring Pd catalysts and optimized ligand systems .

Key Considerations : Impurity profiles (e.g., by HPLC) and enantiomeric purity (if chiral) must be validated using chiral columns or X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm backbone structure and fluorine coupling patterns (e.g., ⁴J coupling for para-substituted fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .

- X-ray Crystallography : SHELX software for solving crystal structures, emphasizing validation with R-factor analysis and Hirshfeld surfaces to detect packing anomalies .

Example : A 2023 study resolved enantiomeric ambiguity via SHELXL refinement, achieving R1 < 0.05 .

Q. What in vitro and in vivo models are used to screen its biological activity?

- Methodological Answer :

- In vitro :

- Receptor Binding Assays : Radioligand displacement (e.g., 5-HT₂A or MAO-B targets) .

- Enzyme Inhibition : Fluorometric assays measuring IC₅₀ values for MAO isoforms .

- In vivo :

- Behavioral Models : Elevated plus maze (anxiolytic effects) or forced swim tests (antidepressant activity) in rodents .

Data Interpretation : Normalize results to positive controls (e.g., fluoxetine for depression models) and account for pharmacokinetic variability via plasma concentration monitoring .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses to receptors (e.g., serotonin transporters). Validate with mutagenesis studies targeting key residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories. Analyze hydrogen bonding and π-π interactions with aromatic residues .

Case Study : A 2024 study correlated docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values (MAO-B inhibition: 12 nM) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, animal strain).

- Purity Analysis : Use HPLC-MS to rule out impurities >98% .

- Enantiomeric Analysis : Chiral separation (e.g., Chiralpak AD-H column) to isolate active enantiomers .

Example : Discrepancies in anxiolytic activity (ED₅₀: 5 mg/kg vs. 20 mg/kg) were traced to differences in enantiomeric excess (80% vs. 50% ee) .

Q. What strategies optimize metabolic stability without compromising efficacy?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide moieties to enhance solubility (e.g., hydrochloride salts ).

- Structural Modifications : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450 metabolism .

- In Silico ADMET Prediction : SwissADME or ADMETlab to prioritize analogs with favorable LogP (2.5–3.5) and low hepatotoxicity risk .

Case Study : A 2025 study improved oral bioavailability from 15% to 45% via prodrug derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.